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Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827

For Researchers, Scientists, and Drug Development Professionals

Introduction

JE-2147, also known as AG1776 and KNI-764, is a potent dipeptide protease inhibitor with
significant activity against a wide spectrum of Human Immunodeficiency Virus (HIV) strains,
including those resistant to multiple other protease inhibitors.[1][2][3] Its complex chemical
structure, featuring a unique allophenylnorstatine core, presents a considerable challenge for
synthetic chemists. These application notes provide a detailed overview of the synthetic
strategies and experimental protocols for the preparation of JE-2147 and its analogs, aimed at
facilitating research and development in the field of novel antiretroviral agents.

The IUPAC name for JE-2147 is (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-
methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-
thiazolidine-4-carboxamide. The synthesis of this molecule is a multi-step process that involves
the preparation of three key fragments followed by their sequential coupling.

Retrosynthetic Analysis

A logical retrosynthetic analysis of JE-2147 breaks the molecule down into three primary
building blocks:

e Fragment A: 3-hydroxy-2-methylbenzoic acid
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» Fragment B: (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid (allophenylnorstatine)

e Fragment C: (4R)-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide

The overall synthetic strategy involves the amide coupling of Fragment A with Fragment B,
followed by the coupling of the resulting intermediate with Fragment C.

Fragment A:
3-hydroxy-2-methylbenzoic acid
Fragment A-B Adduct LI l}ond
[ } ( Formation i
Amide Bond Fragment B:
Formation (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid

Fragment C:
(4R)-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide

Click to download full resolution via product page
Caption: Retrosynthetic analysis of JE-2147.

Synthesis of Key Fragments
Fragment A: 3-hydroxy-2-methylbenzoic acid

This fragment can be synthesized from 3-amino-2-methylbenzoic acid via a diazotization
reaction followed by hydrolysis.

Protocol 1: Synthesis of 3-hydroxy-2-methylbenzoic acid

Materials:

3-amino-2-methylbenzoic acid

Sodium nitrite (NaNO2)

Concentrated sulfuric acid (H2S0a)

Water (H20)
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Ethyl acetate

Saturated sodium carbonate solution
Brine

Sodium sulfate (NazS0Oa)

Concentrated hydrochloric acid (HCI)

Procedure:

Prepare a solution of 3-amino-2-methylbenzoic acid in aqueous sulfuric acid and cool to
-10°C.

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C.[1]
Stir the resulting diazonium salt solution at -10°C for 30 minutes.

Pour the reaction mixture into a solution of sulfuric acid in water and slowly heat to 80°C.
Gas evolution will be observed.[1]

After gas evolution ceases, cool the mixture to room temperature and extract the product
with ethyl acetate.

Wash the combined organic layers with saturated sodium carbonate solution.

Acidify the aqueous layer to pH 2 with concentrated HCI and extract the product with ethyl
acetate.

Wash the combined organic extracts with brine, dry over sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purify the crude material by recrystallization from an ethyl acetate/chloroform mixture to
obtain pure 3-hydroxy-2-methylbenzoic acid.[1]
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Molecular Weight (
Reactant Molar Eq. Amount
g/mol )

3-amino-2-
) ) 1.0 151.16 459
methylbenzoic acid

Sodium nitrite 11 69.00 22649

Concentrated Sulfuric
Acid

98.08 As solvent

Table 1. Reagents for the synthesis of 3-hydroxy-2-methylbenzoic acid.

Fragment B: (2S,3R)-2-hydroxy-3-amino-4-
phenylbutanoic acid (allophenylnorstatine)

The synthesis of this chiral amino acid is a critical and challenging step. One reported method
involves a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-
phenylpropanal.

Protocol 2: Synthesis of (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid

This synthesis is complex and requires specialized techniques in asymmetric synthesis. A
general workflow is provided below, based on literature precedents.

q Protection of q Diastereoselective . s 5
[L-Phenylalamnejf{Amme il ACID*)[Reductlon to Aldehydejf Cyanohydrin Formation )[Hydrolysm of Nltrllaf%eprotecuon)f Fragment B

Click to download full resolution via product page
Caption: General workflow for the synthesis of Fragment B.

Detailed experimental procedures for the synthesis of allophenylnorstatine derivatives can be
found in specialized literature on amino acid synthesis.[4]
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Fragment C: (4R)-5,5-dimethyl-N-[(2-
methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide

This thiazolidine derivative can be prepared from L-cysteine and an appropriate aldehyde,
followed by amidation.

Protocol 3: Synthesis of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Materials:

e L-cysteine

e Acetone

« Ethanol

e Water

Procedure:

» Dissolve L-cysteine in a mixture of ethanol and water.

¢ Add acetone to the solution and stir at room temperature.

e The product will precipitate out of the solution.

« Filter the precipitate and wash with cold ethanol to obtain the desired thiazolidine carboxylic
acid.

Protocol 4: Amidation to form Fragment C

Materials:

¢ (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
o 2-Methylbenzylamine

o Peptide coupling agent (e.g., HATU, HBTU)
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o Tertiary base (e.g., DIEA, NMM)

e Anhydrous solvent (e.g., DMF, CH2Clz2)

Procedure:

» Dissolve the thiazolidine carboxylic acid in the anhydrous solvent.

e Add the peptide coupling agent and the tertiary base.

 Stir the mixture for a few minutes to activate the carboxylic acid.

o Add 2-methylbenzylamine to the reaction mixture.

« Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

e Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

 Purify the crude product by column chromatography to obtain Fragment C.

Reactant Molar Eq. Molecular Weight ( g/mol )

(4R)-5,5-dimethyl-1,3-

thiazolidine-4-carboxylic acid L0 161.22
2-Methylbenzylamine 11 121.18
HATU 11 380.23
DIEA 2.0 129.24

Table 2: Reagents for the synthesis of Fragment C.

Assembly of JE-2147

The final assembly of JE-2147 involves two sequential peptide coupling reactions. The choice
of coupling reagents and protecting group strategy is crucial to avoid racemization and other
side reactions.[5][6][7][8]
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Caption: Workflow for the final assembly of JE-2147.

Protocol 5: Final Assembly of JE-2147
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Step 1: Coupling of Fragment A and Protected Fragment B

Protect the carboxylic acid of Fragment B (e.g., as a methyl or ethyl ester).

Activate the carboxylic acid of Fragment A using a suitable coupling reagent (e.g., EDC in
the presence of HOBL).

React the activated Fragment A with the amino group of the protected Fragment B in the
presence of a base (e.g., NMM).

Purify the resulting dipeptide intermediate.
Step 2: Deprotection and Coupling with Fragment C

o Hydrolyze the ester protecting group on the dipeptide intermediate to reveal the free
carboxylic acid.

» Activate this carboxylic acid using a potent coupling reagent suitable for sterically hindered
couplings (e.g., HATU).

» React the activated dipeptide with the secondary amine of Fragment C to form the final
product, JE-2147.

 Purify the final compound using preparative HPLC.

Structure-Activity Relationship (SAR)
Considerations for JE-2147 Analogs

The development of analogs of JE-2147 is crucial for improving its pharmacokinetic properties
and overcoming potential resistance. The following points highlight key areas for SAR
exploration:

o P1'and P2' Moieties: The flexibility of the P2' moiety has been suggested to be important for
its potency against both wild-type and mutant HIV protease.[2] Modifications in this region,
such as altering the thiazolidine ring or the N-benzyl group, could lead to improved activity
profiles.
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» Allophenylnorstatine Core: This unnatural amino acid is critical for the inhibitory activity.
Modifications to the phenyl group or the stereochemistry of the hydroxyl and amino groups
would likely have a significant impact on potency.

e P2 Moiety: The 3-hydroxy-2-methylbenzoyl group plays a key role in binding to the protease
active site. Analogs with substitutions on this aromatic ring could be synthesized to probe
interactions with the enzyme.

Systematic modifications at these positions, followed by biological evaluation, will be essential
for developing the next generation of protease inhibitors based on the JE-2147 scaffold.

Data Presentation

Quantitative data for the synthesis of JE-2147 analogs should be meticulously recorded and
presented in a clear, tabular format to allow for easy comparison of different synthetic routes
and analog performance.

Fragment Fragment Fragment
A B C Overall ]
Analog o o o i Purity (%) ICs0 (NM)
Modificati Modificati Modificati Yield (%)
on on on
Data not
JE-2147 None None None ) >08 0.33
available
4-fluoro
Analog 1 o None None
substitution
Phenyl
replaced
Analog 2 None None
by
cyclohexyl
2-
Analog 3 None None chlorobenz
vl

Table 3: Example of a data summary table for JE-2147 analogs.
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Conclusion

The synthesis of JE-2147 and its analogs is a complex undertaking that requires expertise in
modern synthetic organic chemistry, particularly in the areas of asymmetric synthesis and
peptide coupling. The protocols and strategies outlined in these application notes provide a
comprehensive framework for researchers to approach the synthesis of these potent HIV
protease inhibitors. Careful planning of the synthetic route, rigorous purification of
intermediates, and systematic exploration of structure-activity relationships will be paramount in
the development of new and improved therapeutic agents based on the JE-2147 scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. prepchem.com [prepchem.com]

2. JE-2147: a dipeptide protease inhibitor (PI) that potently inhibits multi-Pl-resistant HIV-1 -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. pnas.org [pnas.org]

e 4. PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC
ACID, AKEY COMPONENT OF HIV PROTEASE INHIBITORS [jstage.jst.go.jp]

» 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

e 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative
Peptides [creative-peptides.com]

¢ 7. luxembourg-bio.com [luxembourg-bio.com]

« 8. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-
synthesizers [peptidescientific.com]

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of JE-
2147 Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672827#methods-for-synthesizing-je-2147-analogs]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://www.benchchem.com/product/b1672827?utm_src=pdf-custom-synthesis
https://prepchem.com/c-3-hydroxy-2-methylbenzoic-acid/
https://pubmed.ncbi.nlm.nih.gov/10411934/
https://pubmed.ncbi.nlm.nih.gov/10411934/
https://www.pnas.org/doi/10.1073/pnas.96.15.8675
https://www.jstage.jst.go.jp/article/cpb1958/46/4/46_4_733/_article/-char/ja/
https://www.jstage.jst.go.jp/article/cpb1958/46/4/46_4_733/_article/-char/ja/
http://scholle.oc.uni-kiel.de/lind/Peptidecoupling_2004.pdf
https://www.creative-peptides.com/resources/peptide-synthesis-reagents-a-guide-to-coupling-and-protecting-groups.html
https://www.creative-peptides.com/resources/peptide-synthesis-reagents-a-guide-to-coupling-and-protecting-groups.html
https://www.luxembourg-bio.com/coupling-reagents/
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://www.peptidescientific.com/news/commonly-used-coupling-reagents-in-peptide-synthesis/
https://www.benchchem.com/product/b1672827#methods-for-synthesizing-je-2147-analogs
https://www.benchchem.com/product/b1672827#methods-for-synthesizing-je-2147-analogs
https://www.benchchem.com/product/b1672827#methods-for-synthesizing-je-2147-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672827?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

